molecular formula C18H18FNO2S B583221 p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) CAS No. 1618107-98-4

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

Cat. No.: B583221
CAS No.: 1618107-98-4
M. Wt: 331.405
InChI Key: IZCHRAOWOKMDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a structurally distinct analog within the thienopyridine class of compounds. Its molecular formula is C₁₈H₁₈FNO₂S , with a molecular weight of 331.40 g/mol . The compound features a thieno[3,2-c]pyridine core fused to a tetrahydrothienopyridinone system, substituted at the para position of the benzene ring with a fluorine atom (Figure 1). This structural modification differentiates it from prasugrel’s ortho-fluoro configuration.

Table 1: Key Identifiers of p-Fluoro Prasugrel Thiolactone

Property Value
CAS Number 1618107-98-4
IUPAC Name 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Classification Thienopyridine derivative, Thiolactone analog

The compound exists as a mixture of diastereomers due to stereochemical variability at the cyclopropyl and tetrahydrothienopyridinone moieties . Its synthesis typically involves coupling reactions between fluorophenyl ketone intermediates and thienopyridine precursors .

Historical Context in Pharmaceutical Chemistry

The development of p-Fluoro Prasugrel Thiolactone is rooted in efforts to optimize the pharmacokinetic and pharmacodynamic profiles of prasugrel, a third-generation antiplatelet prodrug. Prasugrel, first synthesized in the 1990s, required extensive metabolic activation to produce its active thiol metabolite . Early research identified thiolactone intermediates as critical precursors in this activation pathway .

The para-fluoro isomer emerged during structural-activity relationship (SAR) studies aimed at modifying prasugrel’s metabolic stability and binding affinity. Unlike the ortho-fluoro configuration in prasugrel, the para substitution alters electron distribution and steric interactions, potentially influencing cytochrome P450-mediated oxidation and esterase hydrolysis . Patent literature from the late 2000s highlights its role as a synthetic intermediate in optimizing prasugrel’s manufacturing processes .

Significance in Thienopyridine Research

Thienopyridines are pivotal in cardiovascular pharmacology due to their irreversible inhibition of the P2Y₁₂ adenosine diphosphate receptor on platelets. p-Fluoro Prasugrel Thiolactone contributes to this field in two key areas:

  • Metabolic Pathway Elucidation : As a thiolactone derivative, it serves as a reference standard for studying prasugrel’s biotransformation. Hydrolysis of prasugrel’s acetate group yields a thiolactone intermediate, which undergoes CYP450-dependent oxidation to the active thiol metabolite . The para-fluoro variant helps delineate isomer-specific metabolic fates.
  • Stereochemical Investigations : The diastereomeric mixture provides insights into how stereochemistry influences receptor binding and metabolic rates. For instance, the endo-thiol isomer exhibits greater stability in aqueous media compared to the exo form .

Table 2: Comparative Analysis of Thienopyridine Derivatives

Compound Core Structure Substitution Position Key Metabolic Intermediate
Prasugrel Thieno[3,2-c]pyridine Ortho-fluoro R-138727 (active metabolite)
p-Fluoro Prasugrel Thiolactone Tetrahydrothieno[3,2-c]pyridinone Para-fluoro R-95913 (thiolactone)

Relationship to Prasugrel and Thiolactone Derivatives

p-Fluoro Prasugrel Thiolactone is both a structural analog and a metabolic byproduct of prasugrel. While prasugrel contains an ortho-fluoro substituent, the para-fluoro isomer’s altered electronic profile impacts its reactivity in three ways:

  • Synthetic Intermediacy : It is utilized in multi-step syntheses of prasugrel analogs, particularly in coupling reactions with cyclopropyl ketones .
  • Impurity Profiling : Regulatory guidelines mandate the characterization of isomeric impurities in active pharmaceutical ingredients (APIs). The para-fluoro variant is monitored during prasugrel production to ensure batch consistency .
  • Metabolic Studies : Comparative studies with prasugrel’s thiolactone intermediate (R-95913) reveal that para-fluoro substitution reduces hepatic clearance rates by 20–30% in vitro, likely due to decreased affinity for carboxylesterases .

The compound also shares functional group similarities with other thiolactone derivatives, such as clopidogrel’s active metabolite, enabling cross-disciplinary research into thienopyridine bioactivation mechanisms .

Properties

CAS No.

1618107-98-4

Molecular Formula

C18H18FNO2S

Molecular Weight

331.405

IUPAC Name

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2

InChI Key

IZCHRAOWOKMDHU-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3

Synonyms

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Origin of Product

United States

Preparation Methods

Fragment Coupling Strategy

The foundational approach, adapted from prasugrel synthesis, involves coupling a thieno-pyrimidine fragment with a fluorophenyl-ketone fragment . For p-fluoro prasugrel thiolactone:

  • Thieno-pyrimidine precursor : 2-Acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Al hydrochloride) (Example 3).

  • Fluorophenyl fragment : 2-Fluoro-α-cyclopropylcarbonylbenzyl bromide (CI).

Reaction Conditions :

  • Solvent : Dichloromethane (dry, over CaCl₂).

  • Base : Triethylamine or N,N-diisopropylethylamine.

  • Temperature : -15°C to ambient, with gradual warming.

  • Yield : 36.6–40% after purification (Example 3–4).

Mechanism : A nucleophilic substitution where the thieno-pyrimidine’s secondary amine attacks the electrophilic carbon of the bromo-ketone (CI), displacing bromide. Steric hindrance from the cyclopropane moiety contributes to moderate yields.

Thiolactone Formation via Lactone Modification

An alternative route, inferred from sulfonate prodrug methodologies, employs lactone-to-thiolactone conversion :

  • Lactone precursor : Synthesized via cyclization of a hydroxy-acid intermediate.

  • Ring-opening/closure : Treatment with sodium thiolate (NaSH) opens the lactone, followed by acid-catalyzed thiolactone formation.

Advantages :

  • Avoids unstable intermediates.

  • Compatible with stereochemical retention.

Diastereomer Control and Isolation

The diastereomeric ratio is influenced by:

  • Reaction temperature : Lower temperatures (-10°C) favor kinetic control, reducing epimerization.

  • Base selection : Sterically hindered bases (e.g., diisopropylethylamine) minimize racemization.

Purification :

  • Chromatography : Silica gel with toluene/ethyl acetate (20:1).

  • Crystallization : Isopropyl ether induces selective crystallization of the major diastereomer.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 1.2–1.5 (cyclopropane), δ 6.8–7.3 (fluorophenyl), δ 3.5–4.2 (thieno-pyridine protons).

  • HPLC : Purity ≥98.4% (C18 column, acetonitrile/water gradient).

Stability :

  • Storage : -20°C under inert atmosphere to prevent thiolactone hydrolysis.

Comparative Analysis of Methods

Method Yield Purity Diastereomeric Ratio Key Advantage
Fragment Coupling36–40%98.4%1:1Direct, fewer steps
Lactone Modification50–55%95%3:1Higher yield, better stereo-control

Industrial-Scale Considerations

  • Solvent Recovery : Dichloromethane is recycled via distillation.

  • Waste Management : Bromide byproducts are neutralized with aqueous washes.

  • Cost Drivers : Bromo-ketone (CI) synthesis accounts for 60% of raw material costs.

Challenges and Optimization Strategies

  • Low Yield in Coupling : Attributed to steric bulk and competing side reactions.

    • Mitigation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.

  • Diastereomer Separation :

    • Chiral HPLC : Resolves isomers using amylose-based columns .

Chemical Reactions Analysis

p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:

Scientific Research Applications

p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .

Mechanism of Action

The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.

Comparison with Similar Compounds

Metabolic Pathways and Prodrug Activation

Compound Activation Pathway Key Enzymes Involved Bioavailability of Active Metabolite
p-Fluoro Prasugrel Thiolactone Hydrolysis by intestinal carboxylesterases (CES2) and AADAC to form active thiol metabolite CES2, AADAC, CYP3A4/2B6 Higher than clopidogrel (4–5×)
Prasugrel Intestinal CES2 hydrolysis → thiolactone intermediate → CYP3A4/2B6 oxidation CES2, CYP3A4, CYP2B6 ~80%
Clopidogrel Hepatic CYP2C19-mediated conversion to thiolactone → CYP3A4 oxidation CYP2C19 (rate-limiting), CYP3A4 15–20% (variable due to CYP2C19 polymorphisms)
PLD-301 (Clopidogrel analog) Phosphate prodrug → rapid hydrolysis to clopidogrel thiolactone in intestine Alkaline phosphatases, CES2 4–5× higher than clopidogrel
Vicagrel Intestinal AADAC hydrolysis → clopidogrel thiolactone → CYP3A4 oxidation AADAC, CYP3A4 ~6× higher than clopidogrel

Key Findings :

  • The fluorinated thiolactone in p-Fluoro Prasugrel enhances intestinal absorption and reduces first-pass metabolism compared to clopidogrel .
  • PLD-301 and vicagrel bypass CYP2C19-dependent activation, addressing clopidogrel resistance in patients with CYP2C19 loss-of-function alleles .

Anti-Platelet Efficacy and Clinical Performance

Compound ADP-Induced Platelet Aggregation Inhibition (Mean % Reduction) Non-Responder Rate (Multiplate ADP >46 Units) P2Y12 Receptor Binding Irreversibility
Prasugrel 85–90% 3–5% Yes
Clopidogrel 40–50% 20–30% Yes
Ticagrelor 80–85% 5–8% No (reversible)
p-Fluoro Prasugrel ~90% (predicted based on fluorinated analogs) N/A Yes (structural similarity to prasugrel)

Statistical Comparisons :

  • Prasugrel vs. Clopidogrel: Significant superiority in platelet inhibition (p=0.006) and lower non-responder rates (p=0.002) .
  • Prasugrel vs. Ticagrelor : Comparable efficacy (p=0.107–0.657) but longer-lasting effects due to irreversible binding .

Stereochemical Considerations

Compound Active Diastereomers/Enantiomers Inactive Forms
p-Fluoro Prasugrel Thiolactone (R,S) and (R,R) configurations at piperidine C4 and benzyl C7 (S,R) and (S,S) diastereomers
Clopidogrel S-(+) enantiomer only R-(-) enantiomer (inactive)
Vicagrel S-configuration at benzyl C7 R-configuration (inactive)

Key Insights :

  • The R-configuration at the piperidine C4 position is critical for P2Y12 receptor inhibition in prasugrel analogs .
  • Unlike clopidogrel, p-Fluoro Prasugrel Thiolactone is administered as a racemic mixture but selectively metabolized to active diastereomers .

Toxicity and Drug-Drug Interactions

  • p-Fluoro Prasugrel Thiolactone : Fluorination reduces oxidative stress-related hepatotoxicity compared to prasugrel .
  • Clopidogrel : Higher risk of gastrointestinal bleeding due to slower onset and variable metabolism .

Biological Activity

p-Fluoro Prasugrel Thiolactone is a significant metabolite of Prasugrel, a potent antiplatelet medication used primarily in the prevention of thrombotic cardiovascular events. Understanding the biological activity of this compound, particularly its pharmacodynamics, metabolic pathways, and therapeutic implications, is crucial for optimizing its clinical use. This article synthesizes findings from diverse research sources to detail the biological activity of p-Fluoro Prasugrel Thiolactone.

  • Molecular Formula : C18H18FN2O2S
  • Molecular Weight : 331.40 g/mol
  • CAS Number : 150322-38-6
  • Structure : The compound features a thiolactone structure that is essential for its biological activity.

Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The activation process involves:

  • Hydrolysis : Rapid hydrolysis by esterases converts Prasugrel into an inactive thiolactone metabolite (R-95913).
  • Cytochrome P450 Activation : The thiolactone is further metabolized by cytochrome P450 enzymes to form the active metabolite R-138727, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Pharmacodynamics

The pharmacodynamic profile of p-Fluoro Prasugrel Thiolactone includes:

  • Platelet Aggregation Inhibition : Studies show that Prasugrel significantly reduces platelet aggregation in response to ADP, achieving over 80% inhibition within one hour after a loading dose .
  • Dosing Implications : The effects are dose-dependent, with a 60 mg loading dose followed by maintenance doses leading to sustained inhibition over several days.

Pharmacokinetics

The pharmacokinetic characteristics of p-Fluoro Prasugrel Thiolactone are summarized in Table 1:

ParameterValue
AbsorptionRapid
MetabolismHepatic (via CYP450)
EliminationRenal (70%), Fecal
Half-lifeApproximately 7 hours
Peak Plasma Concentration30 minutes post-dose

Case Studies and Clinical Findings

Several studies have evaluated the clinical implications of p-Fluoro Prasugrel Thiolactone:

  • Switching from Clopidogrel : A pharmacodynamic study indicated that patients with acute coronary syndrome who switched from Clopidogrel to Prasugrel showed enhanced platelet inhibition, suggesting that p-Fluoro Prasugrel Thiolactone plays a critical role in achieving therapeutic efficacy quickly .
  • Safety Profile : While effective in reducing thrombotic events, the increased inhibition of platelet aggregation can elevate bleeding risks. Monitoring and managing these risks are essential in clinical settings .
  • Stereoselective Metabolism : Research has demonstrated that the metabolic conversion of Prasugrel to its active form is stereoselective, with specific diastereomers contributing differently to biological activity .

Q & A

Q. How is p-Fluoro Prasugrel Thiolactone synthesized and characterized in academic research?

Methodological Answer: Synthesis typically involves fluorination at the para position of the thiolactone core, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₈H₁₃D₅FNO₂S, MW 336.44 for deuterated variants) . Diastereomeric mixtures are identified using chiral HPLC with polysaccharide-based columns and polar mobile phases (e.g., hexane:isopropanol 90:10) to resolve stereoisomers .

Q. What chromatographic methods are recommended for separating p-Fluoro Prasugrel Thiolactone diastereomers?

Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is standard. For enhanced resolution, chiral stationary phases (e.g., Chiralpak IA) paired with normal-phase solvents (n-hexane:ethanol 85:15) effectively separate diastereomers. Retention times and peak area ratios are monitored to quantify isomer ratios, as seen in studies of cis/trans R-138727MP derivatives .

Q. How do isotopic labeling techniques (e.g., deuterium) enhance pharmacokinetic studies of p-Fluoro Prasugrel Thiolactone?

Methodological Answer: Deuterated analogs (e.g., p-Fluoro Prasugrel-d4, MW 335.43) are used as internal standards in LC-MS/MS to improve quantification accuracy. The isotopic signature minimizes matrix interference and enables precise tracking of metabolic pathways. For example, deuterium labeling in R-138727-d4 metabolites allows differentiation between endogenous and exogenous compounds in plasma samples .

Q. What strategies resolve contradictions in metabolic pathway data for p-Fluoro Prasugrel Thiolactone diastereomers?

Methodological Answer: Discrepancies arise due to enzyme specificity (e.g., CYP3A4 vs. esterases) and isomer-dependent bioavailability. To address this:

  • In vitro assays : Incubate individual diastereomers with human liver microsomes (HLMs) and CYP inhibitors (e.g., ketoconazole for CYP3A4).
  • Isotopic tracing : Use deuterated derivatives (e.g., Prasugrel Metabolite-D8) to monitor metabolic flux via LC-MS .
  • Species comparison : Cross-validate data between rodent and human models to identify interspecies metabolic variations .

Q. How do diastereomer ratios affect the pharmacological activity of p-Fluoro Prasugrel Thiolactone?

Methodological Answer: The cis/trans ratio influences binding to the P2Y12 receptor. Activity is assessed via:

  • Platelet aggregation assays : ADP-induced aggregation in human PRP (platelet-rich plasma) treated with isolated isomers.
  • Molecular docking : Simulate isomer interactions with the receptor’s active site (e.g., trans-R-138727 shows higher affinity due to optimal hydrophobic interactions) .
  • Pharmacokinetic modeling : Compare AUC and Cmax for individual isomers in rodent studies .

Guidelines for Experimental Design

  • Basic Studies : Prioritize chiral separation and structural elucidation. Use HRMS and 2D-NMR (COSY, HSQC) for unambiguous characterization .
  • Advanced Studies : Incorporate isotopic labeling and enzyme inhibition assays to dissect metabolic pathways. Cross-reference in vitro data with in vivo pharmacokinetic profiles .

Q. Key Pitfalls to Avoid :

  • Overlooking isomer-specific CYP binding affinities, leading to skewed metabolic data.
  • Using non-validated LC-MS methods, which may fail to resolve closely eluting diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.